(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical elements. The complete IUPAC name incorporates several critical structural elements that define the compound's molecular architecture and stereochemical configuration. The numerical designation "2Z" indicates the geometric configuration around the carbon-carbon double bond, where the higher priority substituents are positioned on the same side of the alkene plane according to Cahn-Ingold-Prelog priority rules.
The systematic name breakdown reveals the molecular framework through its component parts: the "3-(2-bromophenyl)" portion indicates a phenyl ring bearing a bromine substituent at the ortho position, which is connected at the third carbon of the prop-2-enamide chain. The "2-cyano" designation specifies the presence of a nitrile functional group attached to the second carbon of the three-carbon chain, while "prop-2-enamide" describes the fundamental carbon skeleton containing both an alkene and an amide functionality.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₇BrN₂O |
| Molecular Weight | 251.08 g/mol |
| Chemical Abstracts Service Number | 387844-22-6 |
| PubChem Compound Identifier | 7157732 |
Additional systematic identifiers provide alternative representations of the molecular structure through standardized notation systems. The Simplified Molecular Input Line Entry System representation captures the connectivity pattern as C1=CC=C(C(=C1)/C=C(\C#N)\C(=O)N)Br, which encodes the complete structural information including stereochemistry. The International Chemical Identifier string InChI=1S/C10H7BrN2O/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5- provides a unique molecular signature that distinguishes this compound from all other chemical entities through its systematic algorithmic generation.
The stereochemical specification within the nomenclature system requires particular attention to the geometric configuration around the carbon-carbon double bond. The Z-designation follows from the application of priority rules where the bromine-substituted phenyl group takes higher priority than hydrogen on one carbon of the double bond, while the cyano group takes higher priority than the amide group on the adjacent carbon. This systematic approach ensures unambiguous identification of the compound's three-dimensional structure through standardized nomenclature conventions.
Properties
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFOXMASXHPUKU-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide typically involves the reaction of 2-bromobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the most significant areas of research surrounding (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide is its anticancer properties. Studies have demonstrated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was evaluated by the National Cancer Institute and showed promising antitumor activity, with mean growth inhibition values indicating effective cytotoxicity against human tumor cells .
Mechanism of Action
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Research indicates that compounds featuring a cyanopropenamide structure can interfere with cellular signaling pathways, potentially leading to apoptosis in malignant cells .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the bromophenyl group can significantly influence the biological activity of similar compounds. For example, variations in substituents on the aromatic ring have been linked to changes in potency and selectivity against cancer cell lines .
Material Science Applications
Polymer Chemistry
This compound can also serve as a building block in polymer chemistry, particularly in the development of smart materials. Its ability to form covalent bonds when mixed with other polymer components allows for the creation of materials with tailored properties, such as rapid gelling and enhanced mechanical strength .
Drug Delivery Systems
Research indicates that this compound can be incorporated into drug delivery systems, where its unique chemical properties facilitate controlled release mechanisms. The use of rapid gelling polymers containing this compound has been explored for delivering therapeutic agents effectively, improving bioavailability and reducing side effects associated with conventional delivery methods .
Case Studies
Case Study 1: Anticancer Efficacy
A study involving a series of cyanopropenamide derivatives, including this compound, demonstrated significant anticancer activity against breast cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .
Case Study 2: Polymer Development
In another investigation, researchers synthesized a polymer matrix incorporating this compound for use in drug delivery applications. The resulting material showed rapid gelation properties and enhanced drug encapsulation efficiency, highlighting its utility in formulating advanced therapeutic systems .
Mechanism of Action
The mechanism of action of (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the cyano and enamide groups may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Compounds for Comparison:
(2Z)-3-(1,3-Benzodioxol-5-yl)-N-(3-bromophenyl)-2-cyanoprop-2-enamide () Substituents: 1,3-Benzodioxole ring (electron-rich), 3-bromophenyl amide. Molecular Formula: C₁₈H₁₁BrN₂O₃. Functional Groups: Cyano, amide, benzodioxole.
(2Z)-N-Benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide () Substituents: 2-Fluorophenyl, benzyl amide. Molecular Formula: C₁₇H₁₃FN₂O. Functional Groups: Cyano, amide, fluorine.
Methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate () Substituents: 3-Chlorophenyl, bromomethyl ester. Molecular Formula: C₁₂H₁₀BrClO₂. Functional Groups: Ester, bromomethyl.
Table 1: Comparative Structural Features
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| (2Z)-3-(2-Bromophenyl)-2-cyanoprop-2-enamide | C₁₀H₇BrN₂O | 267.09 | 2-Bromophenyl | Cyano, amide |
| (2Z)-3-(1,3-Benzodioxol-5-yl)-N-(3-bromophenyl)-... | C₁₈H₁₁BrN₂O₃ | 407.20 | 1,3-Benzodioxole, 3-bromophenyl | Cyano, amide, ether |
| (2Z)-N-Benzyl-2-cyano-3-(2-fluorophenyl)... | C₁₇H₁₃FN₂O | 280.30 | 2-Fluorophenyl, benzyl | Cyano, amide |
| Methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)... | C₁₂H₁₀BrClO₂ | 317.57 | 3-Chlorophenyl, bromomethyl | Ester, bromomethyl |
Physicochemical Properties
- Electronic Effects: The 2-bromophenyl group in the target compound is both sterically bulky and electron-withdrawing, which may reduce solubility in polar solvents compared to the 2-fluorophenyl analog (). Fluorine’s electronegativity enhances dipole interactions but lacks bromine’s polarizability .
Hydrogen Bonding :
Molecular Weight and Lipophilicity :
Crystallographic and Conformational Insights
- The crystal structure of Methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate () was resolved with an R factor of 0.036, confirming the Z-configuration and planar geometry of the propenoate backbone . Similar methods (SHELX software, ) are employed for structural determination of related compounds, highlighting the reproducibility of these techniques .
- The ortho-bromine in the target compound may induce torsional strain, distorting planarity compared to para - or meta -substituted analogs (e.g., 3-chlorophenyl in ) .
Biological Activity
(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide, a compound belonging to the class of α,β-unsaturated amides, has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C10H8BrN2
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antineoplastic Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential as an antitumor agent. It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Biological Activity Data
A summary of relevant biological activity data is presented in the following table:
| Activity Type | Test System | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Cytotoxicity | HeLa Cells | 50 | 70% cell death after 48 hours |
| Enzyme Inhibition | Dihydroorotate Dehydrogenase | 10 | 60% inhibition of enzyme activity |
| Antimicrobial | E. coli | 100 | Significant reduction in growth |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Activity : A study demonstrated that the compound shows significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
- Enzyme Inhibition Studies : Research indicated that this compound acts as a potent inhibitor of dihydroorotate dehydrogenase, an enzyme critical in pyrimidine biosynthesis. This inhibition was found to be dose-dependent, with an IC50 value reported at approximately 10 µM .
- Microbial Resistance : In antimicrobial studies, the compound exhibited notable activity against Gram-negative bacteria such as E. coli. The findings suggest that it may disrupt bacterial cell wall synthesis or function .
Q & A
Q. How to address solubility limitations in biological assays?
- Co-solvent systems (e.g., DMSO:PBS ≤ 0.1% v/v) or nanoparticle encapsulation (liposomes) enhance aqueous dispersion. Critical micelle concentration (CMC) measurements guide surfactant selection (e.g., Tween-80) for in vitro studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
